Specific Optical Rotation: Definitive (R)- vs. (S)-Enantiomer Discrimination
The (R)-enantiomer exhibits a specific optical rotation [α]²⁰/D of −6.0 to −9.0 degrees (C=10, EtOH), with a typical reference value of −8°, as certified by TCI under Product Code B1580 . In direct contrast, the (S)-enantiomer (TCI B1561, CAS 169750-99-6) displays positive optical rotation, and the racemic mixture (TCI B1560, CAS 115445-21-1) shows no net rotation . This sign inversion is a direct consequence of the opposite absolute configuration at the C3 stereogenic center, and it serves as the primary analytical handle for identity verification and enantiomeric purity assessment.
| Evidence Dimension | Specific optical rotation [α]²⁰/D |
|---|---|
| Target Compound Data | −6.0 to −9.0° (C=10, EtOH); reference value −8° |
| Comparator Or Baseline | (S)-enantiomer (CAS 169750-99-6): positive rotation; Racemate (CAS 115445-21-1): ~0° |
| Quantified Difference | Sign inversion (negative vs. positive); approximately 16° span between enantiomers |
| Conditions | 20°C, concentration 10 g/100 mL in ethanol, sodium D-line (589 nm) |
Why This Matters
Optical rotation is the primary pharmacopeial identity test for chiral amines; a deviation from the certified range directly indicates enantiomeric contamination, mislabeling, or racemization, which would compromise any stereospecific downstream application.
